molecular formula C22H26N4O2 B5055442 N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

货号: B5055442
分子量: 378.5 g/mol
InChI 键: XFWCBGRSGPIKBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. AH-7921 has been found to have a high affinity for the mu-opioid receptor, which is responsible for the drug's analgesic effects. The drug has been studied extensively in recent years due to its potential use as a pain reliever and its abuse potential.

作用机制

N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for the drug's analgesic effects. The drug has been found to be highly selective for this receptor, which may contribute to its lower abuse potential compared to other opioids.
Biochemical and Physiological Effects:
This compound has been found to produce analgesia, sedation, and respiratory depression in animal models. The drug has also been found to produce dose-dependent effects on locomotor activity, with higher doses producing more pronounced sedation and ataxia.

实验室实验的优点和局限性

N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments. The drug is highly selective for the mu-opioid receptor, which makes it a useful tool for studying the function of this receptor. The drug also has a lower abuse potential than other opioids, which may make it a safer choice for lab experiments.
However, there are also limitations to the use of this compound in lab experiments. The drug has not been extensively studied in humans, which makes it difficult to extrapolate findings from animal models to humans. Additionally, the drug's effects on other opioid receptors have not been well characterized, which may limit its usefulness in studying the broader opioid system.

未来方向

There are several future directions for research on N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of interest is the drug's potential use in treating chronic pain in humans. Further studies are needed to determine the safety and efficacy of the drug for this application.
Another area of interest is the drug's potential use in treating opioid addiction. Studies have suggested that this compound may have a lower abuse potential than other opioids, which could make it a useful tool in treating addiction.
Finally, further studies are needed to better understand the drug's mechanism of action and its effects on other opioid receptors. This information could be useful in developing new opioid analgesics with improved safety and efficacy profiles.

合成方法

The synthesis of N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves several steps. The starting material is 2-acetylcyclohexanone, which is reacted with benzaldehyde to form 2-benzylidene-2-acetylcyclohexanone. This compound is then reacted with hydroxylamine to form the corresponding oxime. The oxime is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with isonicotinoyl chloride to form this compound.

科学研究应用

N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been studied extensively in recent years due to its potential use as a pain reliever. The drug has been found to be effective in treating pain in animal models, and it has been suggested that it may be effective in treating chronic pain in humans. This compound has also been studied for its potential use in treating opioid addiction, as it has been found to have a lower abuse potential than other opioids.

属性

IUPAC Name

N-cyclohexyl-7-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c27-21(17-8-11-23-12-9-17)24-20-7-6-16-10-13-26(15-18(16)14-20)22(28)25-19-4-2-1-3-5-19/h6-9,11-12,14,19H,1-5,10,13,15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWCBGRSGPIKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。